Methyl 2-amino-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound that contains a benzothiophene core. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science. The benzothiophene skeleton is a crucial building block in various organic materials, including solar cells, light-emitting diodes (OLEDs), and field-effect transistors . Additionally, derivatives of benzothiophene have shown various biological activities, making them valuable in the medical field .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing methyl 2-amino-1-benzothiophene-3-carboxylate involves the copper-catalyzed N-arylation of methyl 3-amino-1-benzothiophene-2-carboxylate with (hetero)aryl iodides using copper(I) iodide (CuI), L-proline, and cesium carbonate (Cs₂CO₃) in dioxane at moderate temperatures . This method is relatively simple, cost-effective, and yields N-substituted products in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar copper-catalyzed cross-coupling reactions. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: N-substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 2-amino-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as tubulin polymerization inhibitors bind to the colchicine binding site on tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting cell division can slow down or stop the proliferation of cancer cells.
Comparison with Similar Compounds
Methyl 2-amino-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives and similar heterocyclic compounds:
Similar Compounds: Methyl 3-amino-1-benzothiophene-2-carboxylate, 3-methylbenzo[b]thiophene, and various indole derivatives
Uniqueness: The unique combination of the benzothiophene core with an amino and carboxylate group provides distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-amino-1-benzothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQDOKKXZCNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432195 | |
Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92539-88-3 | |
Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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